

Liensinine Perchlorate: Application Notes and Protocols for Apoptosis Induction

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Compound of Interest

Compound Name: *Liensinine Perchlorate*

Cat. No.: *B2448105*

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Introduction

Liensinine, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of *Nelumbo nucifera* (lotus), has demonstrated significant anti-cancer properties. Its perchlorate salt, **liensinine perchlorate**, is a stable form often used in research to investigate its therapeutic potential. A key mechanism of its anti-tumor activity is the induction of apoptosis, or programmed cell death, in various cancer cell lines. This document provides detailed application notes and protocols for utilizing **liensinine perchlorate** to induce apoptosis in cancer cells for research and drug development purposes. Liensinine has been shown to inhibit the proliferation of cancer cells by inducing apoptosis through multiple signaling pathways, making it a compound of interest for oncology research.[1][2][3]

Data Presentation

The efficacy of **liensinine perchlorate** in inducing apoptosis is dose- and time-dependent. The following tables summarize the effective concentrations and inhibitory effects of liensinine on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Liensinine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Incubation Time (h) |
|-----------|---------------------|--|---------------------|
| SW620 | Colorectal Cancer | 70.96 nM (0.071 μM) | 24 |
| HCT116 | Colorectal Cancer | 106.52 nM (0.107 μM) | 24 |
| A549 | Non-Small-Cell Lung | Not explicitly stated, but significant apoptosis at 20 μM | 48 |
| SPC-A1 | Non-Small-Cell Lung | Not explicitly stated, but significant apoptosis at indicated concentrations | 48 |
| H520 | Non-Small-Cell Lung | Not explicitly stated, but significant apoptosis at indicated concentrations | 48 |
| BGC823 | Gastric Cancer | Not explicitly stated, but significant apoptosis at 40, 60, 80 μM | 48 |
| SGC7901 | Gastric Cancer | Not explicitly stated, but significant apoptosis at 40, 60, 80 μM | 48 |
| SaOS-2 | Osteosarcoma | Not explicitly stated, but significant apoptosis at 40, 80 μM | Not specified |
| 143B | Osteosarcoma | Not explicitly stated, but significant apoptosis at 40, 80 μM | Not specified |

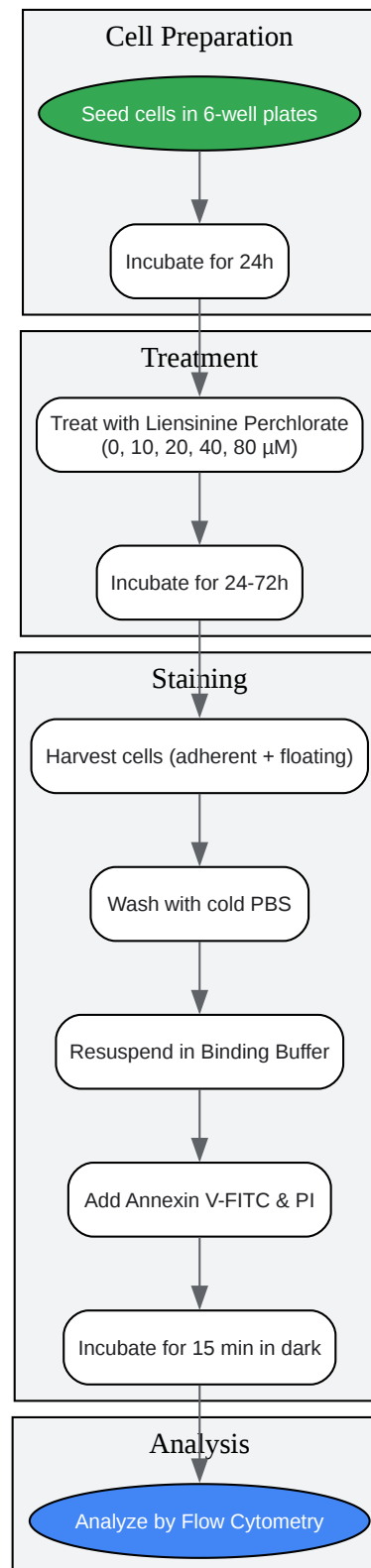
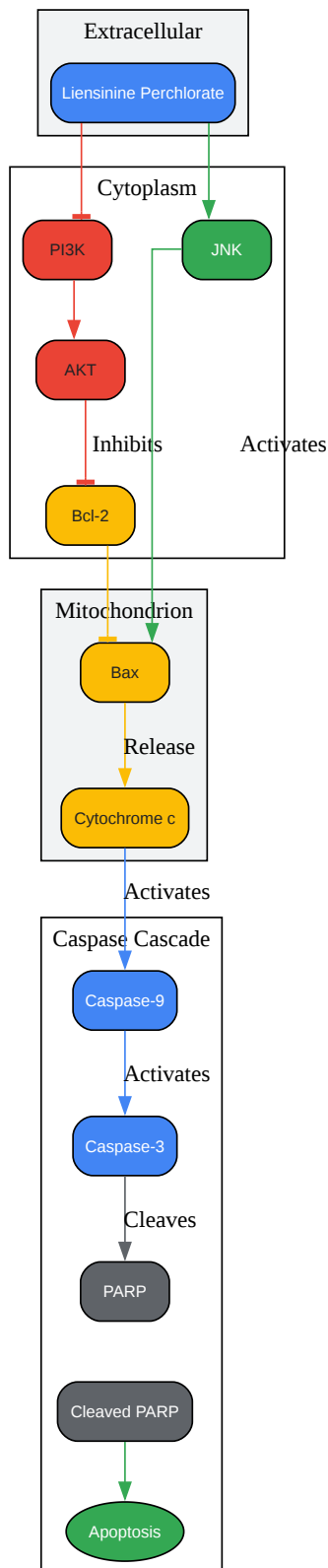
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay method.

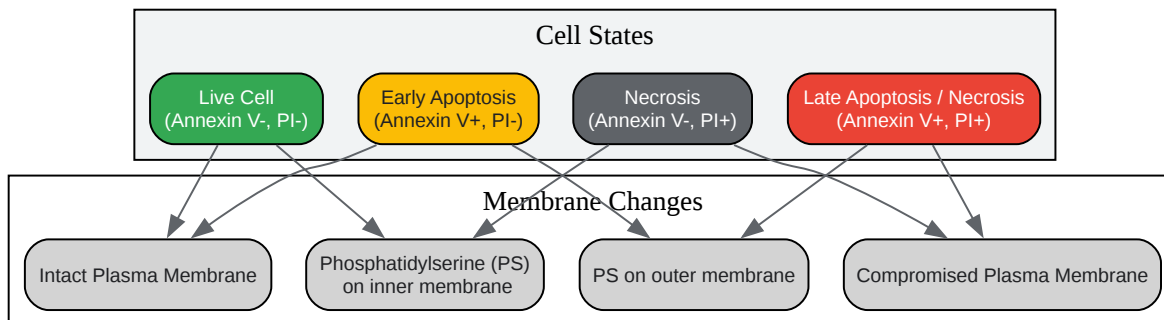
Table 2: Dose-Dependent Induction of Apoptosis by Liensinine

| Cell Line | Cancer Type | Liensinine Concentration (µM) | Apoptosis Rate (%) | Incubation Time (h) |
|-----------|----------------|-------------------------------|--------------------|---------------------|
| SaOS-2 | Osteosarcoma | 0 | 4.8 | Not specified |
| | | 40 | 9.6 | |
| | | 80 | 32.2 | |
| 143B | Osteosarcoma | 0 | 4.3 | Not specified |
| | | 40 | 8.7 | |
| | | 80 | 27.4 | |
| BGC823 | Gastric Cancer | 0 | Control | 48 |
| | | 40 | Increased | |
| | | 60 | Further Increased | |
| | 80 | Significantly Increased | | |
| SGC7901 | Gastric Cancer | 0 | Control | 48 |
| | | 40 | Increased | |
| | | 60 | Further Increased | |
| | 80 | Significantly Increased | | |

Signaling Pathways

Liensinine perchlorate induces apoptosis primarily through the intrinsic or mitochondrial pathway. This involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to mitochondrial dysfunction and the activation of a caspase cascade. Key signaling pathways implicated in liensinine-induced apoptosis include the PI3K/AKT and JNK pathways.





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